(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one
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Description
(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one is a useful research compound. Its molecular formula is C25H23NO6 and its molecular weight is 433.46. The purity is usually 95%.
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Biological Activity
(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C24H27NO6
- Molecular Weight : 419.4 g/mol
- CAS Number : 929493-75-4
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). The compound may also affect mitochondrial membrane potential, contributing to its cytotoxic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT116 (Colon Cancer) | 15.0 | Apoptosis via caspase activation |
HT29 (Colon Cancer) | 12.5 | ROS generation and mitochondrial depolarization |
HL60 (Leukemia) | 10.0 | Induction of apoptosis |
CEM (Lymphoma) | 8.5 | Mitochondrial dysfunction |
These results indicate that the compound exhibits selective cytotoxicity towards malignant cells while sparing non-malignant cells, which is crucial for therapeutic applications.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. The findings suggest that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 18 |
Pseudomonas aeruginosa | 15 |
Case Studies
- Study on Colon Cancer Cells : A study conducted by MDPI demonstrated that the compound induced significant cytotoxicity in colon cancer cell lines (HCT116 and HT29) with an IC50 value of 12.5 µM. The mechanism involved apoptosis mediated by ROS production and mitochondrial membrane potential disruption .
- Antimicrobial Efficacy : Research published in a peer-reviewed journal indicated that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead candidate for developing new antimicrobial agents .
Properties
IUPAC Name |
(7Z)-7-[(3,4-dimethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-15-24-17(12-26(14-31-24)13-18-5-4-8-30-18)11-19-23(27)22(32-25(15)19)10-16-6-7-20(28-2)21(9-16)29-3/h4-11H,12-14H2,1-3H3/b22-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNFIFCUJCRGII-YVNNLAQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)CN(CO2)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC3=C1O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)CN(CO2)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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